molecular formula C14H16N6O2S B2824122 2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1209560-52-0

2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2824122
CAS No.: 1209560-52-0
M. Wt: 332.38
InChI Key: HWVIOVHJJZGFMB-UHFFFAOYSA-N
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Description

This compound features a 1H-benzo[d]imidazole core linked via a piperazine ring to a 1H-imidazol-4-ylsulfonyl group. The sulfonyl-piperazine moiety enhances solubility and modulates pharmacokinetic properties, while the benzoimidazole core is a common pharmacophore in anticancer and antimicrobial agents .

Properties

IUPAC Name

2-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c21-23(22,13-9-15-10-16-13)20-7-5-19(6-8-20)14-17-11-3-1-2-4-12(11)18-14/h1-4,9-10H,5-8H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVIOVHJJZGFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves the condensation of benzimidazole derivatives with substituted piperazines. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, the benzimidazole nucleus can be condensed with various substituted piperazines under conventional heating or microwave-assisted conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its anxiolytic and anticancer properties, showing promise in preclinical studies.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of 2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form electrostatic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, such as anxiolytic or anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below highlights structural and synthetic differences between the target compound and related derivatives:

Compound Name Structural Features Synthesis Method Key Pharmacological Activities References
2-(4-((1H-Imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole Benzoimidazole + piperazine + imidazole-sulfonyl Not explicitly described; likely involves SNAr or sulfonylation of pre-functionalized intermediates Inferred: Potential kinase inhibition (analogous to sulfonamide derivatives)
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Benzoimidazole + sulfinyl linker + pyridine-phenoxy Oxidation with m-CPBA followed by alumina column purification Not reported; structural similarity to proton pump inhibitors (e.g., omeprazole analogs)
N-(2-((4-((4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)-butyl)amino)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)-amino)benzamide Benzoimidazole + triazine + piperazine-sulfonyl + fluorinated aryl Multi-step nucleophilic substitution and sulfonylation Dual MEK1/PI3K inhibition; IC₅₀ values in nanomolar range for cancer cell lines
1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine Benzoimidazole + pyridine + piperidine-amine SNAr reaction between chloropyridine and benzoimidazole derivatives Anticancer activity (exact targets unspecified); used in drug discovery pipelines
2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol Benzoimidazole + piperazine-ethanol Reflux in ethanol with thiomethyl intermediates Not reported; ethanol sidechain may enhance blood-brain barrier penetration

Pharmacological Implications

  • Kinase Inhibition : Sulfonamide-linked derivatives (e.g., ) show BRAF V600E and MEK1/PI3K inhibition, suggesting the target compound may share similar mechanisms .
  • Antimicrobial Potential: Imidazole-containing analogs (e.g., ) exhibit broad-spectrum activity, though this remains untested for the target compound .

Critical Analysis of Structural-Efficacy Relationships

  • Sulfonyl Group : Enhances hydrogen bonding with kinase ATP pockets (e.g., MEK1), as seen in .
  • Piperazine Flexibility : Facilitates conformational adaptation to binding sites, critical for dual kinase inhibitors .
  • Limitations : Lack of direct bioactivity data for the target compound necessitates further in vitro testing.

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